

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Bromodichloromethane Sampling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromodichloromethane**

Cat. No.: **B127517**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sampling and analysis of **bromodichloromethane** using Solid-Phase Microextraction (SPME).

Bromodichloromethane, a trihalomethane (THM), is a common disinfection byproduct found in chlorinated drinking water and is of significant interest due to its potential health effects.[\[1\]](#)[\[2\]](#) SPME offers a rapid, solvent-free, and sensitive method for the extraction and concentration of **bromodichloromethane** from various matrices, particularly water samples.[\[3\]](#)[\[4\]](#)

Introduction to SPME for Bromodichloromethane Analysis

Solid-Phase Microextraction (SPME) is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample.[\[3\]](#)[\[5\]](#) For volatile organic compounds (VOCs) like **bromodichloromethane**, Headspace SPME (HS-SPME) is the most common approach.[\[6\]](#)[\[7\]](#) In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, allowing for the partitioning of volatile analytes onto the fiber coating. This method is highly effective for complex matrices as it minimizes the extraction of non-volatile components that can interfere with analysis. The extracted analytes are then thermally desorbed from the fiber in the injection port of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).[\[5\]](#)[\[8\]](#)

Experimental Protocols

This section details the methodology for the analysis of **bromodichloromethane** in water samples using HS-SPME followed by GC-MS.

2.1. Materials and Reagents

- SPME Fiber Assembly: A manual or autosampler SPME holder. Fiber selection is critical; a 65 μm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable choice for trihalomethanes.^[3] Alternatively, a 75 μm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber can be used for its high sensitivity towards volatile compounds.^[8]
- Sample Vials: 10 or 20 mL amber glass vials with PTFE-lined septa to prevent analyte loss and photodegradation.
- Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a capillary column suitable for VOC analysis (e.g., DB-5ms, HP-5ms).
- Standards: Certified standard solutions of **bromodichloromethane** and an internal standard (e.g., fluorobenzene).^[9]
- Reagents: Reagent-grade water (organic-free), methanol (purge-and-trap grade), sodium chloride (analytical grade, baked at 400°C to remove organic contaminants).^{[10][11]}

2.2. Sample Preparation

- Collect water samples in clean, amber glass bottles with TFE-lined screw caps, ensuring no headspace.
- If residual chlorine is present, dechlorinate the sample at the time of collection using a quenching agent like sodium thiosulfate.
- For analysis, transfer a specific volume of the water sample (e.g., 5-10 mL) into a headspace vial.^{[8][11]}
- To enhance the extraction efficiency by increasing the ionic strength of the sample (salting-out effect), add a precise amount of sodium chloride (e.g., 1.8 g for a 5 mL sample to achieve saturation).^[8]

- If an internal standard is used, spike the sample at this stage.
- Immediately cap the vial tightly with a PTFE-lined septum.

2.3. Headspace SPME Procedure

- Place the sample vial in a heated autosampler tray or a water bath equipped with a magnetic stirrer.
- Allow the sample to equilibrate at a set temperature (e.g., 25-45°C) for a specific time (e.g., 5-15 minutes) with consistent agitation (e.g., 800 rpm).[1][8]
- Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 10-30 minutes).[8][11] It is crucial to keep the extraction time and temperature consistent across all samples and standards for reproducibility.[5]
- After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption.

2.4. GC-MS Analysis

- Injector: Set the injector temperature to 230-250°C for thermal desorption.[8][11] The desorption is typically performed in splitless mode for a short duration (e.g., 2-3 minutes) to ensure the complete transfer of analytes to the column.[8][11]
- Carrier Gas: Use helium at a constant flow rate.
- Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35-40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 200-250°C).
- Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

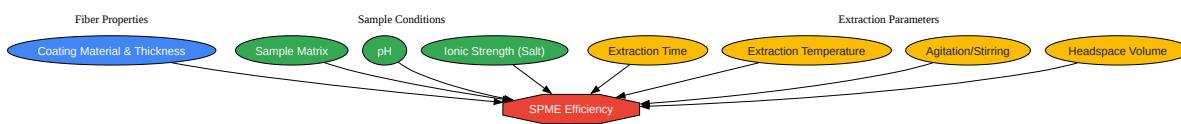
2.5. Fiber Conditioning and Carryover Prevention

New SPME fibers should be conditioned according to the manufacturer's instructions, typically by heating them in the GC injector.[12] To prevent carryover between analyses, especially after analyzing high-concentration samples, the fiber should be baked in a high-temperature injection port for a short period (e.g., 2 minutes) between runs.[13]

Data Presentation

The following table summarizes typical quantitative data for the analysis of **bromodichloromethane** and other trihalomethanes using SPME-GC-MS, compiled from various studies.

Parameter	Chloroform	Bromodichloromethane	Dibromochloromethane	Bromoform	Reference
Limit of Detection (LOD)	<100 ng/L	<100 ng/L	<100 ng/L	<100 ng/L	[6]
0.8 µg/L	0.05 µg/L	0.01 µg/L	0.01 µg/L	[14]	
Linear Range	0.8–50 µg/L	0.05–20 µg/L	0.01–20 µg/L	0.01–20 µg/L	[14]
Three orders of magnitude	[6]				
Recovery	80-120%	80-120%	80-120%	Not Reported	[9]
86-95%	86-95%	86-95%	86-95%	[1]	


Visualizations

The following diagrams illustrate the experimental workflow and key factors influencing the SPME process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **bromodichloromethane** analysis using HS-SPME-GC-MS.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the efficiency of the SPME process.

[Click to download full resolution via product page](#)

Caption: Advantages and limitations of the Solid-Phase Microextraction technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alternative Ecosorbent for the Determination of Trihalomethanes in Aqueous Samples in SPME Mode [mdpi.com]
- 2. Bromodichloromethane | CHBrCl₂ | CID 6359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. analchemres.org [analchemres.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measurement of trihalomethanes and methyl tertiary-butyl ether in tap water using solid-phase microextraction GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iwaponline.com [iwaponline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Bromodichloromethane Sampling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127517#solid-phase-microextraction-spme-for-bromodichloromethane-sampling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com